Cas no 2229147-11-7 (5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)

5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole
- 2229147-11-7
- EN300-1926995
-
- インチ: 1S/C8H13BrN2/c1-6(5-9)8-4-7(2)10-11(8)3/h4,6H,5H2,1-3H3
- InChIKey: WFZPVFWMWJPLBB-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1=CC(C)=NN1C
計算された属性
- せいみつぶんしりょう: 216.02621g/mol
- どういたいしつりょう: 216.02621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 17.8Ų
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926995-5.0g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 5g |
$4349.0 | 2023-05-31 | ||
Enamine | EN300-1926995-2.5g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1926995-0.05g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1926995-10.0g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 10g |
$6450.0 | 2023-05-31 | ||
Enamine | EN300-1926995-0.1g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1926995-1g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 1g |
$1500.0 | 2023-09-17 | ||
Enamine | EN300-1926995-5g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 5g |
$4349.0 | 2023-09-17 | ||
Enamine | EN300-1926995-0.25g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1926995-1.0g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 1g |
$1500.0 | 2023-05-31 | ||
Enamine | EN300-1926995-0.5g |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole |
2229147-11-7 | 0.5g |
$1440.0 | 2023-09-17 |
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
4. Book reviews
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazoleに関する追加情報
Professional Introduction to Compound with CAS No. 2229147-11-7 and Product Name: 5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole
The compound identified by the CAS number 2229147-11-7 and the product name 5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a pyrazole core substituted with a brominated propyl group and dimethyl groups, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The pyrazole moiety is particularly noteworthy, as it is a well-documented scaffold in drug discovery, exhibiting a wide range of biological activities. The presence of the bromine atom at the 1-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Recent research has highlighted the importance of 5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole in the development of novel therapeutic agents. Its structural features suggest potential utility in targeting various biological pathways, including enzyme inhibition and receptor binding. For instance, studies have demonstrated that pyrazole derivatives can modulate inflammatory responses by interacting with key signaling molecules. The bromine substituent further expands its synthetic utility, allowing for facile functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are crucial for constructing more complex molecular architectures, which are often required for achieving high affinity and selectivity in drug design.
In the context of modern drug development, the compound’s ability to serve as a building block for more sophisticated molecules is particularly valuable. The dimethyl groups at the 1 and 3 positions of the pyrazole ring contribute to its stability and solubility, which are critical factors in formulation and bioavailability considerations. Furthermore, the propyl chain provides a flexible alkyl moiety that can be tailored to optimize pharmacokinetic properties. This adaptability has made 5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole a subject of interest for medicinal chemists seeking to develop next-generation therapeutics.
Advances in computational chemistry have also played a pivotal role in understanding the potential applications of this compound. Molecular modeling studies have revealed that modifications to the pyrazole core can significantly influence binding affinity to biological targets. For example, virtual screening techniques have been employed to identify derivatives with enhanced activity against enzymes implicated in metabolic disorders. The bromine atom’s electronic properties have been particularly scrutinized, as it can modulate electronic distributions within the molecule, thereby affecting interactions with proteins and nucleic acids.
The synthesis of 5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole involves multi-step organic transformations that highlight its synthetic versatility. Initial steps typically involve the preparation of halogenated pyrazoles followed by alkylation with 1-bromopropane under controlled conditions. The dimethylation step is often performed using reagents such as dimethyl sulfate or methyl iodide in the presence of a base catalyst. These reactions require careful optimization to ensure high yields and purity, which are essential for subsequent applications in drug discovery.
One of the most compelling aspects of this compound is its potential in fragment-based drug design (FBDD). By leveraging small molecular fragments like 5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole, researchers can identify lead compounds through high-throughput screening (HTS) or structure-based virtual screening (SBVS). The pyrazole scaffold’s ability to mimic key pharmacophoric elements has been exploited to develop inhibitors targeting protein-protein interactions (PPIs), which are challenging to address with traditional small-molecule drugs. The bromine substituent further enhances its utility in FBDD by providing multiple handles for derivatization via transition-metal-catalyzed reactions.
Recent publications have explored the pharmacological profile of related pyrazole derivatives, providing insights into their therapeutic potential. For instance, studies have shown that certain pyrazole-based compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production. The structural motif present in 5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole aligns well with these findings, suggesting that it may similarly interfere with inflammatory pathways without causing significant side effects. This hypothesis is supported by preliminary data indicating that analogs with similar substituents demonstrate low toxicity profiles in cell-based assays.
The role of 5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole as an intermediate in heterocyclic chemistry cannot be overstated. Heterocycles are ubiquitous in biologically active molecules due to their ability to mimic natural product scaffolds and provide diverse electronic environments. Pyrazoles are among the most studied heterocycles due to their prevalence in natural products and synthetic drugs alike. The introduction of bromine at the 1-position enhances reactivity while maintaining structural integrity, making it an ideal candidate for further functionalization.
In conclusion, 5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features—combining a pyrazole core with brominated propyl and dimethyl substituents—make it a versatile intermediate for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in fragment-based drug design and target identification strategies. As computational methods advance and synthetic techniques improve, compounds like 5-(1-bromopropan-2-yl)-1H-pyrazole will undoubtedly play an increasingly important role in shaping future generations of medicines.
2229147-11-7 (5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole) 関連製品
- 1804730-25-3(5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine)
- 642473-95-8(TLR7/8 agonist 3)
- 2248412-25-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetate)
- 2751610-32-7(2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride)
- 2420-55-5((9Z,12E)-Octadeca-9,12-dienoic Acid)
- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)
- 131001-86-0(Methyl 2-bromo-3-methylbenzoate)
- 1038375-04-0(Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-)
- 932964-98-2(2-({2-phenylpyrazolo1,5-apyrazin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 2156572-86-8(Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate)




